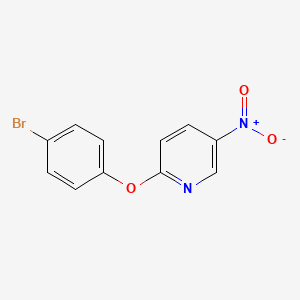
2-(4-Bromophenoxy)-5-nitropyridine
Overview
Description
2-(4-Bromophenoxy)-5-nitropyridine is an organic compound that features a pyridine ring substituted with a nitro group at the 5-position and a 4-bromo-phenoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenoxy)-5-nitropyridine typically involves the nucleophilic aromatic substitution of 2-chloro-5-nitropyridine with 4-bromophenol. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenoxy)-5-nitropyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Coupling reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tetrahydrofuran (THF).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride in hydrochloric acid.
Coupling reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like DMF or toluene.
Major Products Formed
Nucleophilic substitution: Substituted phenoxy-pyridines.
Reduction: 2-(4-Bromo-phenoxy)-5-amino-pyridine.
Coupling reactions: Biaryl compounds with various substituents.
Scientific Research Applications
2-(4-Bromophenoxy)-5-nitropyridine has several applications in scientific research:
Medicinal chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Materials science: The compound can be incorporated into polymers or used as a precursor for the synthesis of advanced materials with specific electronic or optical properties.
Chemical biology: It can serve as a probe or ligand in studies involving enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenoxy)-5-nitropyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify target proteins, while the phenoxy group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromo-phenoxy)-acetohydrazide: Shares the 4-bromo-phenoxy moiety but has different functional groups, leading to distinct chemical properties and applications.
2-(4-Bromo-phenoxy)-tetrahydropyran: Contains a tetrahydropyran ring instead of a pyridine ring, resulting in different reactivity and uses.
4-Bromophenylacetic acid: Lacks the nitro and pyridine groups, making it less versatile for certain applications.
Uniqueness
2-(4-Bromophenoxy)-5-nitropyridine is unique due to the combination of the nitro group and the 4-bromo-phenoxy moiety on the pyridine ring. This structural arrangement imparts specific electronic and steric properties that can be exploited in various chemical reactions and applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C11H7BrN2O3 |
|---|---|
Molecular Weight |
295.09 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-5-nitropyridine |
InChI |
InChI=1S/C11H7BrN2O3/c12-8-1-4-10(5-2-8)17-11-6-3-9(7-13-11)14(15)16/h1-7H |
InChI Key |
HIBSWRHUZCYNFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)[N+](=O)[O-])Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














